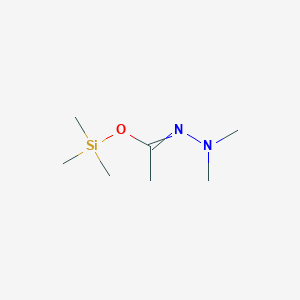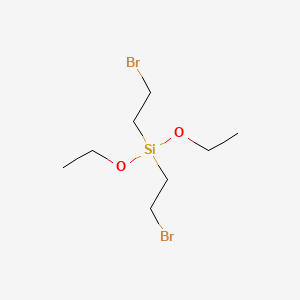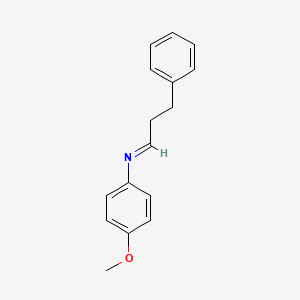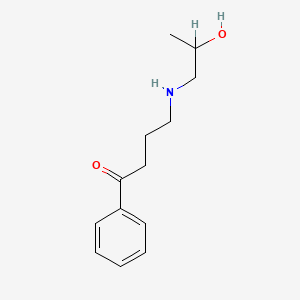
Butyrophenone, 4-((2-hydroxypropyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrophenone, 4-((2-hydroxypropyl)amino)- is an organic compound that belongs to the butyrophenone class. This class of compounds is characterized by a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones are known for their use in the treatment of psychiatric disorders, particularly as antipsychotic agents .
Métodos De Preparación
The synthesis of Butyrophenone, 4-((2-hydroxypropyl)amino)- typically involves the reaction of butyrophenone with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Butyrophenone, 4-((2-hydroxypropyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
Butyrophenone, 4-((2-hydroxypropyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Butyrophenone, 4-((2-hydroxypropyl)amino)- involves its interaction with dopamine receptors in the brain. By blocking these receptors, the compound can exert antipsychotic effects, reducing symptoms of disorders such as schizophrenia. The molecular targets include dopamine D2 receptors, and the pathways involved are related to neurotransmitter regulation .
Comparación Con Compuestos Similares
Butyrophenone, 4-((2-hydroxypropyl)amino)- can be compared with other butyrophenone derivatives such as:
Haloperidol: A widely used antipsychotic with a similar mechanism of action.
Droperidol: Known for its use as an antiemetic and in the management of agitation.
Benperidol: The most potent commonly used antipsychotic in this class
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties and therapeutic applications.
Propiedades
Número CAS |
141809-34-9 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
4-(2-hydroxypropylamino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-11(15)10-14-9-5-8-13(16)12-6-3-2-4-7-12/h2-4,6-7,11,14-15H,5,8-10H2,1H3 |
Clave InChI |
DMDJHXNOSOTNRK-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCCC(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)


![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
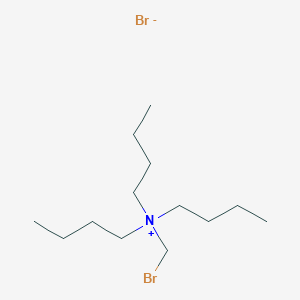

![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
